Quinacrine dihydrochloride dihydrate
Overview
Description
Synthesis Analysis
The synthesis of Quinacrine Dihydrochloride Dihydrate involves the condensation of specific amino compounds with acridine derivatives. Craig, Labelle, and Ohnsorge (1991) assigned absolute configurations to the enantiomers of Quinacrine Dihydrochloride by condensing (−)-(R)-4-amino-1-diethylaminopentane (from L-glutamic acid) with 6,9-dichloro-2-methoxyacridine, highlighting the chiral nature of its synthesis (Craig, Labelle, & Ohnsorge, 1991).
Molecular Structure Analysis
The molecular structure of Quinacrine Dihydrochloride Dihydrate is characterized by its two-dimensional layered structure and the stabilization of hydrates within its crystal lattice. Smith, Wermuth, and Sagatys (2009) detailed the crystal structure of a hydrated proton-transfer compound of Quinacrine, which forms discrete hydrogen-bonded chains parallel to the quinacrine side chain, indicating the importance of hydration in its structure (Smith, Wermuth, & Sagatys, 2009).
Chemical Reactions and Properties
Quinacrine Dihydrochloride Dihydrate undergoes various chemical reactions, including thermal degradation and interaction with biological membranes. Rotival et al. (2011) found that thermal analysis shows a two-step dehydration in the solid state, leading to the destruction of its lattice and formation of impurities such as N-deethyl compound and quinacrine tertiary amine oxide (Rotival et al., 2011).
Physical Properties Analysis
The physical properties of Quinacrine Dihydrochloride Dihydrate, such as its fluorescent characteristics and its interaction with chromosomes and biological membranes, have been extensively studied. Horrobin et al. (1977) demonstrated that its sites of combination in electric organs share characteristics with specific receptors, suggesting that it could antagonize the actions of prostaglandin E2 due to its ability to bind to biological sites (Horrobin et al., 1977).
Chemical Properties Analysis
The chemical properties of Quinacrine Dihydrochloride Dihydrate include its stability under various conditions and its interaction with DNA. Clarke et al. (2001) evaluated its genotoxicity and found it to be mutagenic and clastogenic in vitro, indicating its potential interaction with DNA and the importance of understanding its chemical behavior in biological systems (Clarke et al., 2001).
Scientific Research Applications
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Antimalarial Drug
- Application : Quinacrine, the active molecule in Quinacrine dihydrochloride dihydrate, was widely used as an antimalarial drug .
- Method : The drug was administered orally to patients suffering from malaria .
- Results : Quinacrine was effective in treating malaria, but has been largely superseded by other drugs like chloroquine in recent years .
-
Inhibitor of SARS-CoV-2 Viral Replication
- Application : Quinacrine has shown strong activity inhibiting SARS-CoV-2 viral replication in vitro .
- Method : In the study, Vero E6 cells were infected with SARS-CoV-2 at different multiplicities of infections (MOIs) of 0.1 and 0.01 in the presence of Quinacrine (0–30 µM) to determine the half maximal effective concentration (EC 50 ) .
- Results : The study found that Quinacrine was effective in inhibiting SARS-CoV-2 viral replication .
-
Treatment of Parasitic Infections, Inflammation, and Cancers
- Application : Quinacrine has potential therapeutic activities in parasitic infections, inflammation, and cancers .
- Method : The specific methods of application or experimental procedures vary depending on the disease being treated .
- Results : While the specific results or outcomes obtained also vary, quinacrine has shown promise in these areas .
-
Treatment of Giardiasis
- Application : Quinacrine is used to treat giardiasis, a protozoal infection of the intestinal tract .
- Method : The drug is administered orally to patients suffering from giardiasis .
- Results : Quinacrine is effective in treating giardiasis, but the specific outcomes can vary depending on the individual patient’s condition .
-
Inhibitor of Phospholipase A2
- Application : Quinacrine is used in cell biological experiments as an inhibitor of phospholipase A2 .
- Method : The specific methods of application or experimental procedures vary depending on the specific experiment .
- Results : Quinacrine has shown to be effective as an inhibitor of phospholipase A2 in cell biological experiments .
-
Treatment of Lupus Erythematosus
- Application : Quinacrine is used to treat certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
- Method : The drug is administered orally to patients suffering from lupus erythematosus .
- Results : Quinacrine is effective in treating lupus erythematosus, but the specific outcomes can vary depending on the individual patient’s condition .
Safety And Hazards
properties
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH.2H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFNKJVCPDLQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-89-6 (Parent) | |
Record name | Quinacrine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045565 | |
Record name | Quinacrine dihydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinacrine dihydrochloride dihydrate | |
CAS RN |
6151-30-0, 69-05-6 | |
Record name | Quinacrine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinacrine dihydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepacrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINACRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6242H2NAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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